molecular formula C10H8BrNO2 B596888 8-Bromo-5-methoxyquinolin-4-ol CAS No. 161405-28-3

8-Bromo-5-methoxyquinolin-4-ol

Cat. No. B596888
M. Wt: 254.083
InChI Key: AJYLXPGUZHOYLF-UHFFFAOYSA-N
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Patent
US07622481B2

Procedure details

Dowtherm A (30 ml) was heated to reflux and enamine (a) (10 g) was added portionwise (CAUTION—vigorous evolution of CO2 and acetone) over 2 minutes. Heating was continued for a further 2 minutes then the mixture was allowed to cool to room temperature. Filtration and drying in vacuo afforded a brown solid (5.4 g, 76%).
Quantity
30 mL
Type
reactant
Reaction Step One
Name
enamine
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
76%

Identifiers

REACTION_CXSMILES
C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1.[Br:26][C:27]1[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[CH:29][C:28]=1[NH:35][CH:36]=[C:37]1[C:42](=[O:43])OC(C)(C)OC1=O.C(=O)=O>CC(C)=O>[Br:26][C:27]1[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[C:29]2[C:28]=1[NH:35][CH:36]=[CH:37][C:42]2=[O:43] |f:0.1|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Two
Name
enamine
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)NC=C1C(OC(OC1=O)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heating
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
BrC=1C=CC(=C2C(C=CNC12)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.